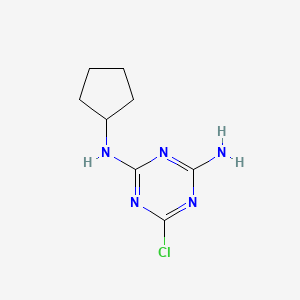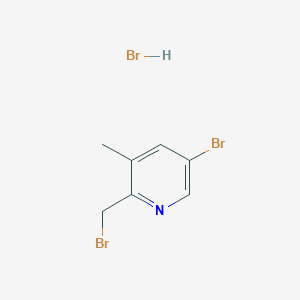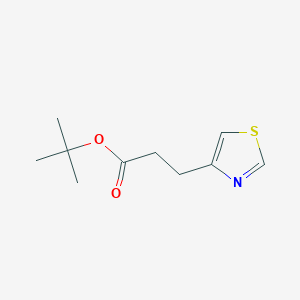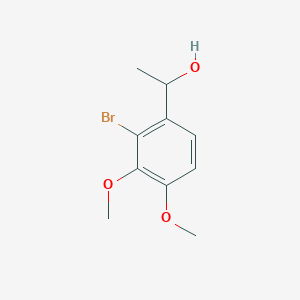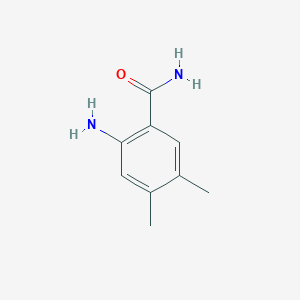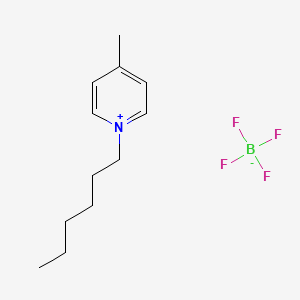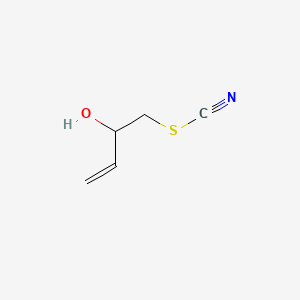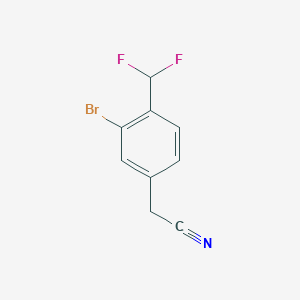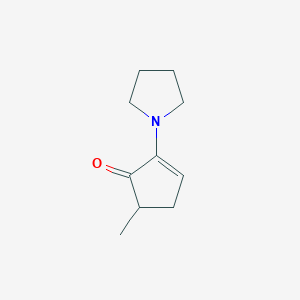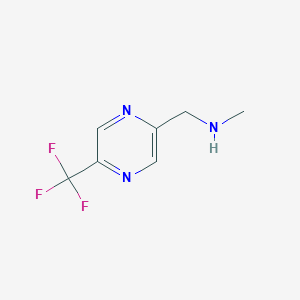
1-(4-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, amino functionality, and nitro substitution on an anthracene backbone. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the hydroxylation of the anthracene ring to form the dihydroxy derivative. The final step involves the amination of the hydroxylated anthracene with 4-chloroaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives.
Applications De Recherche Scientifique
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Lacks the chlorophenyl group but has similar biological activities.
4-Chloro-1-aminoanthraquinone: Similar structure but lacks the nitro and dihydroxy groups.
Uniqueness
1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is unique due to the combination of its functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the chlorophenyl group enhances its lipophilicity, improving its interaction with biological membranes.
Propriétés
Numéro CAS |
16058-60-9 |
|---|---|
Formule moléculaire |
C20H11ClN2O6 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
1-(4-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
Clé InChI |
STMOLKVKXKXEAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


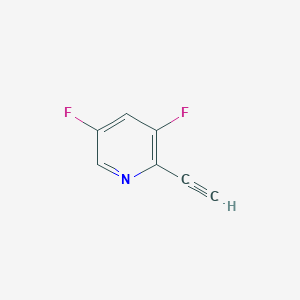
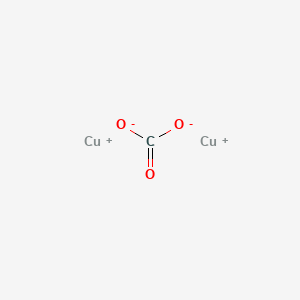
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
